2-[(4-nitrophenyl)methyl-propylamino]ethanol
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Overview
Description
2-[(4-nitrophenyl)methyl-propylamino]ethanol is an organic compound characterized by the presence of a nitrophenyl group, an amino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrophenyl)methyl-propylamino]ethanol typically involves the reaction of 4-nitrobenzyl chloride with propylamine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitrophenyl)methyl-propylamino]ethanol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Reduction: 2-[(4-aminophenyl)methyl-propylamino]ethanol.
Oxidation: 2-[(4-nitrophenyl)methyl-propylamino]acetaldehyde or 2-[(4-nitrophenyl)methyl-propylamino]acetic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2-[(4-nitrophenyl)methyl-propylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)methyl-propylamino]ethanol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The ethanol moiety may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-aminophenyl)methyl-propylamino]ethanol
- 2-[(4-nitrophenyl)methyl-ethylamino]ethanol
- 2-[(4-nitrophenyl)methyl-propylamino]methanol
Uniqueness
2-[(4-nitrophenyl)methyl-propylamino]ethanol is unique due to the combination of its nitrophenyl, amino, and ethanol groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[(4-nitrophenyl)methyl-propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-7-13(8-9-15)10-11-3-5-12(6-4-11)14(16)17/h3-6,15H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNBSWVMGMMAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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